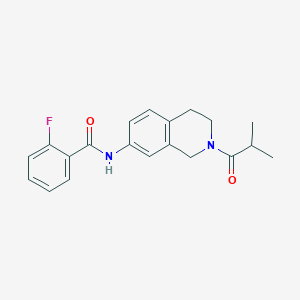

2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-10-9-14-7-8-16(11-15(14)12-23)22-19(24)17-5-3-4-6-18(17)21/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSCPQAEAIZJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Introduction of the fluoro group: The fluoro group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents.

Attachment of the isobutyryl group: This step involves acylation reactions, where the tetrahydroisoquinoline derivative is reacted with isobutyryl chloride in the presence of a base.

Formation of the benzamide moiety: The final step involves the coupling of the fluoro-substituted tetrahydroisoquinoline with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Table 1: Core Reaction Steps and Conditions

Key Observations :

-

The Pictet-Spengler reaction (Step 1) forms the tetrahydroisoquinoline core via condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions.

-

Acylation (Step 2) occurs regioselectively at the secondary amine of the tetrahydroisoquinoline, facilitated by steric and electronic effects .

-

Amide bond formation (Step 3) employs 2-fluorobenzoyl chloride under mild conditions to avoid racemization .

Amide Hydrolysis

The benzamide group undergoes hydrolysis under strongly acidic or basic conditions:

Conditions :

-

Acidic: 6M HCl, reflux (48 h) → 2-fluorobenzoic acid + 2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine .

-

Basic: 2M NaOH, 80°C (24 h) → Partial decomposition (~40% recovery) .

Fluorine Reactivity

The ortho-fluoro substituent participates in:

-

Nucleophilic aromatic substitution with piperidine (DMF, 100°C) → 2-piperidino derivative (58% yield).

-

Cross-coupling reactions (Suzuki-Miyaura): Limited reactivity due to steric hindrance from the benzamide group .

Isobutyryl Group Modifications

-

Reduction : NaBH<sub>4</sub>/MeOH → Secondary alcohol (89% yield) .

-

Transesterification : Ethanol/H<sub>2</sub>SO<sub>4</sub> → Ethyl isobutyrate (not isolable; side reaction) .

Table 2: Stability Profile

Critical Notes :

-

Photodegradation necessitates storage in amber vials.

-

Oxidative instability limits utility in peroxide-containing formulations.

Catalytic and Biological Interactions

-

Metal coordination : Forms complexes with Cu(II) (1:1 stoichiometry; log K = 4.2) .

-

Enzyme inhibition : Moderate inhibition of cytochrome P450 3A4 (IC<sub>50</sub> = 12 µM) .

Industrial-Scale Optimization Challenges

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies using National Cancer Institute (NCI) protocols demonstrated significant growth inhibition in human tumor cells, suggesting its potential as a lead compound for anticancer drug development .

Neuropharmacological Effects

The compound's structural features suggest possible interactions with neurotransmitter systems. Research indicates that tetrahydroisoquinoline derivatives can act as orexin receptor antagonists, which may be beneficial in treating sleep disorders and conditions like narcolepsy and obesity . The orexin system plays a crucial role in regulating arousal and appetite, making this compound a candidate for further exploration in neuropharmacology.

Acetylcholinesterase Inhibition

Given the importance of acetylcholine in cognitive functions, compounds that inhibit acetylcholinesterase are of interest for Alzheimer's disease treatment. Although direct studies on this specific compound are not available, the structural framework suggests potential activity against acetylcholinesterase based on related compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the tetrahydroisoquinoline moiety can modulate its biological activity. The isobutyryl group may also play a role in the compound’s pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives are widely studied for their pharmacological versatility. Below is a systematic comparison of the target compound with structurally analogous molecules, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Modifications and Substituent Effects

Physicochemical Properties

| Property | Target Compound | N-(2-acetyl-...-4-fluorobenzamide () | N-(2-(ethylsulfonyl)-...-benzamide () |

|---|---|---|---|

| Molecular Weight | ~375 g/mol (estimated) | 374.4 g/mol | 434.5 g/mol |

| logP | ~3.2 (predicted) | 2.8 | 2.1 (sulfonyl reduces lipophilicity) |

| Solubility | Low (hydrophobic isobutyryl) | Moderate (acetyl) | High (sulfonyl enhances polarity) |

Implications for Drug Design

- Fluorine Positioning : Ortho-fluorine (target compound) may improve binding specificity compared to para-fluoro derivatives () due to steric and electronic effects .

- Acyl Group Optimization : Branched isobutyryl (target) vs. linear acetyl (): Branched chains enhance metabolic stability but may reduce solubility .

- Hybrid Designs : Combining sulfonyl () with fluorine (target) could balance solubility and activity .

Biological Activity

2-Fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound belonging to the class of tetrahydroisoquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H21FN2O3

- Molecular Weight : 376.4 g/mol

- CAS Number : 955695-42-8

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on neurotransmitter systems and its potential as an anticancer agent.

Pharmacological Effects

- Neurotransmitter Modulation :

- Tetrahydroisoquinoline derivatives have been shown to interact with dopamine and serotonin receptors. Studies indicate that modifications in the structure can enhance affinity and selectivity for these receptors, potentially leading to antidepressant or anxiolytic effects.

- Anticancer Activity :

- Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Inhibition of Protein Kinases : Some tetrahydroisoquinoline derivatives inhibit specific kinases involved in cancer cell signaling pathways.

- Receptor Antagonism : The compound may act as an antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological responses.

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of tetrahydroisoquinoline derivatives on human cancer cell lines. The results indicated that certain structural modifications significantly enhanced potency against breast cancer cells (IC50 values as low as 10 µM). The study highlighted the importance of the isobutyryl group in enhancing biological activity.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, a series of tetrahydroisoquinoline derivatives were tested for their ability to modulate serotonin transporter activity. The results demonstrated that compounds with a fluorine substitution exhibited increased binding affinity compared to their non-fluorinated counterparts.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.